Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate
Overview
Description
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. It is characterized by the presence of two hexadecanoyloxy groups attached to a glycerol backbone, which is further linked to an ethyl phosphate group. This compound is known for its amphiphilic nature, making it an essential component in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the intermediate 2,3-bis(hexadecanoyloxy)propyl glycerol. This intermediate is then reacted with ethyl phosphate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through processes such as distillation, crystallization, and chromatography to obtain the pure compound. The use of automated systems and continuous flow reactors enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of glycerol, hexadecanoic acid, and ethyl phosphate.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of peroxides and other oxidative products.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Glycerol, hexadecanoic acid, and ethyl phosphate.
Oxidation: Peroxides and other oxidative products.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of phospholipids and their interactions with other molecules.
Biology: Plays a crucial role in the formation of cell membranes and liposomes, which are used in drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and as a component in lipid-based formulations for vaccines and therapeutics.
Industry: Utilized in the production of cosmetics, food additives, and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and receptors, modulating their activity and facilitating the transport of molecules across the membrane. The pathways involved include lipid signaling and membrane fusion processes.
Comparison with Similar Compounds
Similar Compounds
Sodium (2R)-2,3-di(octadecanoyloxy)propyl ethyl phosphate: Similar structure but with octadecanoic acid (stearic acid) instead of hexadecanoic acid.
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl ethyl phosphate: Contains dodecanoic acid (lauric acid) instead of hexadecanoic acid.
Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl ethyl phosphate: Contains tetradecanoic acid (myristic acid) instead of hexadecanoic acid.
Uniqueness
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of hexadecanoic acid chains provides optimal hydrophobic interactions, making it particularly effective in forming stable lipid bilayers and enhancing its functionality in various applications.
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] ethyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)42-33-35(34-44-46(40,41)43-6-3)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h35H,4-34H2,1-3H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGNEPCJIVJZIK-RUQJKXHKSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677114 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92609-90-0 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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